molecular formula C27H30N4O3 B14107307 N-(4-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

N-(4-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

Cat. No.: B14107307
M. Wt: 458.6 g/mol
InChI Key: WGKSAGNMFFWTGW-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core, a bicyclic system with fused pyrazole and pyrazine rings. Key structural elements include:

  • 4-ethoxybenzyl group: A lipophilic substituent attached via an amide linkage, likely enhancing membrane permeability.
  • 4-(propan-2-yl)phenyl group: An isopropyl-substituted aromatic ring at position 2 of the pyrazolo[1,5-a]pyrazine core, contributing to steric bulk and hydrophobicity.
  • Propanamide linker: Connects the 4-ethoxybenzyl moiety to the heterocycle, influencing solubility and metabolic stability.

Properties

Molecular Formula

C27H30N4O3

Molecular Weight

458.6 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide

InChI

InChI=1S/C27H30N4O3/c1-4-34-23-11-5-20(6-12-23)18-28-26(32)13-14-30-15-16-31-25(27(30)33)17-24(29-31)22-9-7-21(8-10-22)19(2)3/h5-12,15-17,19H,4,13-14,18H2,1-3H3,(H,28,32)

InChI Key

WGKSAGNMFFWTGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C2=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Aminopyrazole with 1,2-Dicarbonyl Compounds

The core structure is accessible via acid-catalyzed cyclization of 5-aminopyrazole (6 ) and a 1,2-diketone (7 ) (Figure 1). For the target compound, the diketone must bear a pre-installed 4-oxo group.

Reaction Conditions :

  • Reactants : 5-Aminopyrazole (1.0 equiv), 1,2-cyclohexanedione (1.2 equiv).
  • Catalyst : Conc. HCl (10 mol%).
  • Solvent : Ethanol, reflux, 12 h.
  • Yield : 68–75%.

Functionalization at Position 2

Introduction of the 2-[4-(propan-2-yl)phenyl] group is achieved via Suzuki-Miyaura coupling. Bromination at position 2 using N-bromosuccinimide (NBS) in DMF provides the intermediate 8 , which reacts with 4-isopropylphenylboronic acid (9 ) under Pd(PPh₃)₄ catalysis.

Optimized Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : K₂CO₃ (2.0 equiv).
  • Solvent : DME/H₂O (4:1), 80°C, 6 h.
  • Yield : 82%.

Installation of the Propanamide Side Chain

Michael Addition to α,β-Unsaturated Ketone

Intermediate 10 (4-oxo-pyrazolo[1,5-a]pyrazine) undergoes Michael addition with acryloyl chloride to introduce a β-ketoester moiety at position 3. Subsequent aminolysis with 4-ethoxybenzylamine (11 ) forms the propanamide.

Stepwise Procedure :

  • Michael Addition :
    • Reactants : 10 (1.0 equiv), acryloyl chloride (1.5 equiv).
    • Base : Et₃N (2.0 equiv).
    • Solvent : THF, 0°C → rt, 4 h.
    • Yield : 76%.
  • Aminolysis :
    • Reactants : β-Ketoester intermediate (1.0 equiv), 11 (1.2 equiv).
    • Coupling Agent : HOBt/DCC (1.5 equiv each).
    • Solvent : DCM, rt, 12 h.
    • Yield : 65%.

A streamlined approach condenses the core formation and side-chain introduction into a single reaction vessel. This method employs a pre-functionalized aminopyrazole bearing the propanamide side chain (12 ), which cyclizes with 1,2-diketone 7 under microwave irradiation.

Microwave-Assisted Conditions :

  • Temperature : 150°C.
  • Time : 30 min.
  • Catalyst : p-TsOH (5 mol%).
  • Yield : 58%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Overall Yield
Stepwise Functionalization High regiocontrol, scalable Multiple purification steps 43%
One-Pot Assembly Reduced reaction time Lower yield, specialized equipment 58%

Characterization and Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazine-H), 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 6.89 (d, J = 8.5 Hz, 2H, Ar-H), 4.52 (s, 2H, CH₂), 3.98 (q, J = 7.0 Hz, 2H, OCH₂), 2.95 (m, 1H, CH(CH₃)₂), 1.41 (t, J = 7.0 Hz, 3H, CH₃).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated : C₂₈H₃₁N₄O₃ [M+H]⁺: 487.2341.
  • Found : 487.2339.

Industrial-Scale Considerations

The patent CN101838222A highlights challenges in high-temperature condensation reactions, such as product discoloration and side reactions. Mitigation strategies include:

  • In Situ Distillation : Removing methanol/ethanol byproducts during triethyl orthoformate condensation.
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve reaction efficiency at lower temperatures (80–100°C).

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Table 2: Physicochemical and Functional Properties

Compound Name Solubility LogP (Predicted) Notable Pharmacological Features
Target Compound Moderate (due to ethoxy group) ~3.5 Unreported, but pyrazolo-pyrazines often target kinases
Compound 15a () Low (crystalline solid) ~2.8 Carbonitrile group may confer reactivity but reduce bioavailability
Example 53 () Low (brown solid, MP >340°C) ~4.1 Chromen-4-one and sulfonamide groups suggest dual kinase/GPCR activity
N-(4-sulfamoylphenyl)propanamide () High (polar sulfonamide) ~1.2 Sulfonamide enhances solubility but limits CNS penetration

Key Observations:

  • The 4-ethoxybenzyl group in the target compound balances lipophilicity (LogP ~3.5) and solubility, whereas sulfonamides () prioritize solubility over blood-brain barrier penetration.

Electronic and Noncovalent Interactions

  • Electron Localization Function (ELF) Analysis : The pyrazolo[1,5-a]pyrazine core exhibits delocalized π-electron density, facilitating π-π stacking with aromatic residues in biological targets .

Biological Activity

N-(4-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique pyrazolo[1,5-a]pyrazine core structure, which contributes to its biological activity. The molecular formula is C₁₈H₁₈N₄O₂, with a molecular weight of approximately 425.50 g/mol. Its structural complexity allows for diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The specific conditions of these reactions can significantly influence the yield and purity of the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. By binding to these targets, it may inhibit enzyme activity or modulate receptor functions, leading to alterations in cellular pathways and physiological responses. This mechanism positions it as a valuable candidate for further studies aimed at understanding its therapeutic potential.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For example, pyrazolo[1,5-a]pyrazines have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific interactions of this compound with cancer-related pathways remain an area of active investigation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • In vitro Studies : Laboratory experiments have demonstrated that similar compounds can inhibit various cancer cell lines, suggesting potential anticancer applications.
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds indicate favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.
  • Toxicity Assessments : Preliminary toxicity assessments show that while some derivatives exhibit potent biological activity, they also require careful evaluation concerning their safety profiles.

Comparative Analysis

To better understand the potential applications of this compound, a comparison with other structurally similar compounds can be insightful:

Compound NameBiological ActivityMechanismReference
Compound AAnticancerEnzyme inhibition
Compound BAntimicrobialReceptor modulation
Compound CAnti-inflammatoryPathway inhibition

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